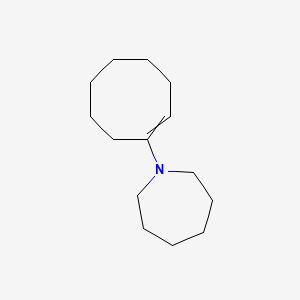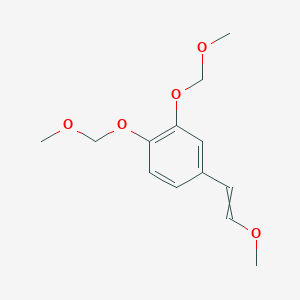
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene is an organic compound with the molecular formula C11H14O4. This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to a benzene ring. It is also known by other names such as 1,2-Dimethoxy-4-(2-methoxyvinyl)benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2-dimethoxybenzene with methoxyethenyl derivatives in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives .
Applications De Recherche Scientifique
4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethenyl)-1,2-bis(methoxymethoxy)benzene involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but lacks the methoxyethenyl group.
4-Methoxybenzaldehyde: Contains a methoxy group but has an aldehyde functional group instead of methoxymethoxy.
1,2-Dimethoxy-4-(methoxymethyl)benzene: Similar structure with a methoxymethyl group instead of methoxyethenyl.
Propriétés
Numéro CAS |
112750-52-4 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-(2-methoxyethenyl)-1,2-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C13H18O5/c1-14-7-6-11-4-5-12(17-9-15-2)13(8-11)18-10-16-3/h4-8H,9-10H2,1-3H3 |
Clé InChI |
IIDWJPCMVMYQRS-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)C=COC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


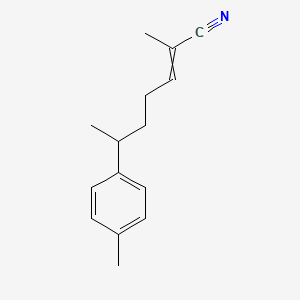

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
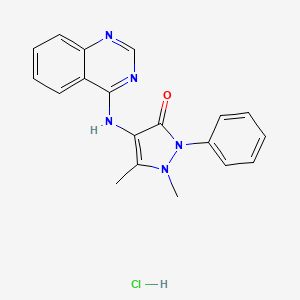
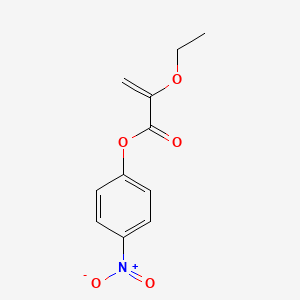
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
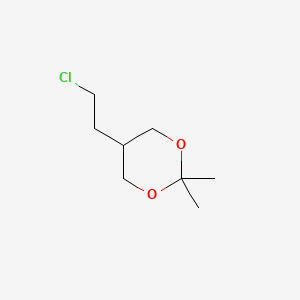
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
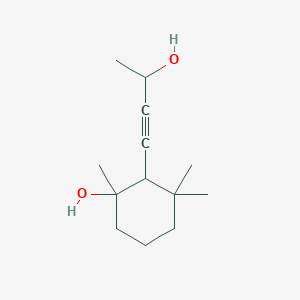
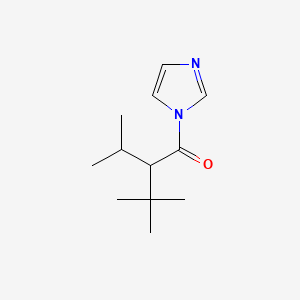

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
